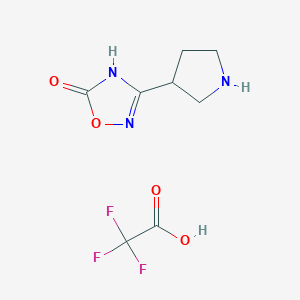
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitrophenyl group, which is a phenyl ring (a type of aromatic ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the nitrophenyl group. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon of the double bond being on opposite sides .Chemical Reactions Analysis
Furan compounds are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions . The nitro group is deactivating and meta-directing, meaning it makes the phenyl ring less reactive and directs incoming groups to the meta position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan rings are polar due to the oxygen atom, and nitro groups are also highly polar . This could affect the compound’s solubility, boiling point, and other physical properties.Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Amino Acid Derivatives
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, though not directly mentioned, is related to compounds used in the synthesis of amino acid derivatives. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan has been utilized to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are valuable for constructing β-peptides (Masesane & Steel, 2004).
Reduction Studies in Biochemical Reactions
Reduction products of similar nitrofuran derivatives have been studied, such as nitrofurazone and AF-2, involving milk xanthine oxidase and rat liver microsomes. These studies are crucial for understanding the biochemical reactions and pathways of similar compounds (Tatsumi, Kitamura & Yoshimura, 1976).
Antibacterial Activity Studies
Research has focused on the antibacterial properties of related 5-nitro-2-furan-acrylamide derivatives. These studies contribute to the development of new, more effective and stable antibacterial agents (Niwa, Hajimu, Tanabe & Masato, 2007).
Polymerization Research
The compound is chemically similar to acrylamides used in polymerization studies. For instance, a novel acrylamide monomer with diethylamino ethyl groups has been synthesized for thermoresponsive homopolymers, demonstrating the compound's relevance in materials science (Jiang, Feng, Lu & Huang, 2014).
Viral Enzymatic Activity Inhibition
A structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of the SARS coronavirus helicase. This highlights the potential of such compounds in antiviral research (Lee, Cho, Ahn, Jung & Jeong, 2017).
Food Safety and Toxicology
Related acrylamide derivatives have been studied in the context of food safety, focusing on their formation during food processing and their potential toxic effects (Friedman, 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound “(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” are currently unknown. The compound belongs to the class of furan derivatives, which have been found to exhibit a wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . .
Biochemical Pathways
Furan derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Furan derivatives have been reported to exhibit a wide range of effects, including antibacterial, antifungal, and antiviral activities . .
Propiedades
IUPAC Name |
(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRPRBKIDKZCY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)
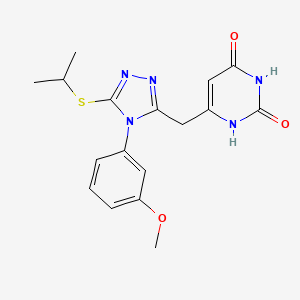

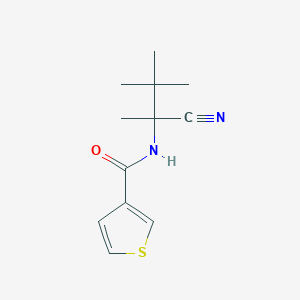
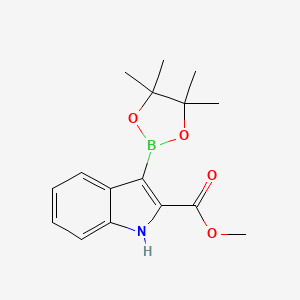
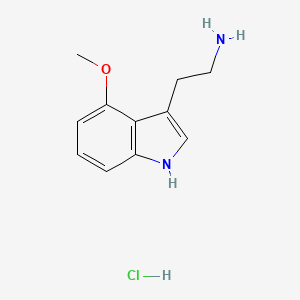


![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)


